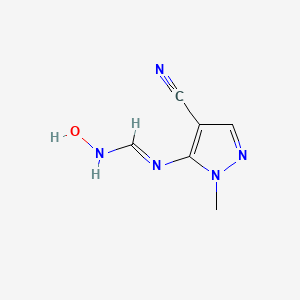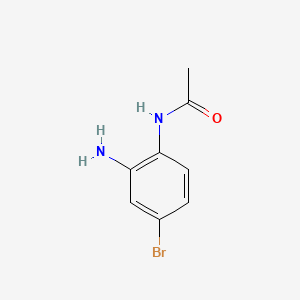
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as compound 1, is a novel sulfonamide compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and related compounds have been studied for their potential as corrosion inhibitors. For example, compounds similar to this compound, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM), have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. These studies involve weight loss measurements and electrochemical methods to assess the inhibition efficiency, which tends to increase with concentration but decreases with rising temperature. The compounds' action is typically of a mixed type, involving both anodic and cathodic processes, and the inhibition is attributed to the formation of a protective film on the metal surface that adheres through a mechanism consistent with Langmuir adsorption isotherm principles (Sappani & Karthikeyan, 2014).
Organic Synthesis and Chemical Reactivity
The compound and its analogs have been used in organic synthesis, particularly in the construction of complex molecular structures. For example, reactions involving N,N-substituted imidazo[1,5-a]pyridine carbenes, which are structurally related to this compound, have been disclosed for the synthesis of fully substituted furans. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, offering a straightforward approach to furan derivatives that are challenging to access by other methods (Pan et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction leads to the hydroxylation of certain compounds, including the anti-cancer drugs cyclophosphamide and ifosphamide .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs. For instance, it can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 , a potent carcinogen.
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may influence the metabolism of certain drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in drug metabolism. By interacting with Cytochrome P450 2A6, it can influence the metabolic processing of certain drugs, potentially affecting their efficacy and toxicity .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-25(22,16-3-4-18-14(9-16)5-7-24-18)20-11-13-8-15(12-19-10-13)17-2-1-6-23-17/h1-4,6,8-10,12,20H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZBJSRXDIFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)
![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)


![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)
![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)



![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)
![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)